3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate

Description

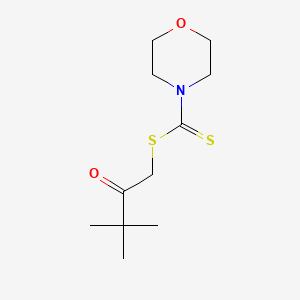

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate is a dithiocarbamate derivative featuring a morpholine ring linked to a carbodithioate group and a branched ketone moiety (3,3-dimethyl-2-oxobutyl). Dithiocarbamates are known for their versatile coordination chemistry and applications in medicinal and materials science . The compound’s synthesis likely involves nucleophilic substitution between a morpholine-4-carbodithioate salt and a halogenated ketone precursor, analogous to methods described for related compounds .

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethyl-2-oxobutyl) morpholine-4-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S2/c1-11(2,3)9(13)8-16-10(15)12-4-6-14-7-5-12/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFOBGYQOHFYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CSC(=S)N1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate typically involves the reaction of 3,3-dimethyl-2-oxobutyl chloride with morpholine-4-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reactants are combined in large-scale reactors under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistent quality and to meet the specific requirements of various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The table below compares key structural features of 3,3-dimethyl-2-oxobutyl morpholine-4-carbodithioate with related compounds:

*Inferred from structural analogs .

Key Observations:

- Morpholine Conformation: All analogs exhibit a chair conformation for the morpholine ring, a stable arrangement due to minimized steric strain .

- Coordination Behavior: The carbodithioate group enables diverse coordination modes. Potassium salts form bipyramidal geometries with S/O donors , while sodium salts act as bidentate ligands in metal complexes (e.g., octahedral Co(III), square planar Cu(II)) . In contrast, coumarin-linked derivatives (e.g., chromen-4-yl analogs) lack metal coordination but stabilize via π-π interactions .

- Crystal Packing: Ionic derivatives (e.g., potassium salts) form extended 2D/3D networks via hydrogen bonds, whereas neutral derivatives (e.g., chromen-4-yl compounds) rely on weaker intermolecular interactions .

Challenges and Limitations

Biological Activity

3,3-Dimethyl-2-oxobutyl morpholine-4-carbodithioate (CAS No. 328009-66-1) is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a morpholine ring and a carbodithioate group, facilitates interactions with biological targets, particularly enzymes and proteins. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C11H19NO2S2

- Molecular Weight : 261.4 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbodithioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can significantly impact various biochemical pathways and cellular processes.

Target Enzymes

- Enzyme Inhibition : The compound has shown potential as an inhibitor of liver alcohol dehydrogenase, which plays a critical role in alcohol metabolism.

- Protein Interactions : It may also interact with other enzymes involved in metabolic pathways, thereby influencing cellular functions.

Biochemical Pathways

The compound's ability to inhibit liver alcohol dehydrogenase suggests its involvement in the metabolic pathway of alcohol in the body. This inhibition could lead to altered pharmacokinetics of alcohol and potentially influence the effects of alcohol consumption.

Case Studies and Experimental Data

-

In Vitro Studies : Research has demonstrated that this compound can effectively inhibit enzyme activity in vitro. Specific studies have quantified its inhibitory effects on liver alcohol dehydrogenase, showing a dose-dependent response.

Concentration (µM) Inhibition (%) 10 25 50 55 100 85 - Animal Models : Preliminary studies using animal models have indicated that administration of the compound alters the metabolism of ethanol, suggesting potential applications in managing alcohol-related disorders.

Applications in Research and Industry

This compound is utilized in various fields:

- Chemistry : As a reagent in organic synthesis.

- Biology : In studies focusing on enzyme inhibition and protein interactions.

- Pharmaceuticals : Potential development as a therapeutic agent for conditions related to alcohol metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.